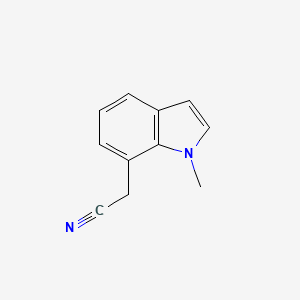

2-(1-Methyl-1H-indol-7-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPOKJNELSFVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Potential of 2 1 Methyl 1h Indol 7 Yl Acetonitrile Analogues

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic attack. These reactions provide pathways to introduce new functionalities such as carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 2-(1-methyl-1H-indol-7-yl)acetonitrile analogues can yield either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is a fundamental process for converting nitriles into other valuable organic compounds.

Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2-(1-methyl-1H-indol-7-yl)acetic acid. The reaction typically requires heating with an aqueous acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH or KOH). The mechanism involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. vulcanchem.com

Partial hydrolysis to the corresponding amide, 2-(1-methyl-1H-indol-7-yl)acetamide, can also be achieved under controlled conditions. This is often accomplished using milder reaction conditions or specific catalysts that favor the formation of the amide over the carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Full Hydrolysis | H₂SO₄ (aq) or NaOH (aq), heat | 2-(1-Methyl-1H-indol-7-yl)acetic acid |

| Partial Hydrolysis | Controlled acidic or basic conditions | 2-(1-Methyl-1H-indol-7-yl)acetamide |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding 2-(1-methyl-1H-indol-7-yl)ethanamine. This transformation is a crucial method for introducing an amino group and is typically carried out using strong reducing agents.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for the reduction of nitriles to primary amines.

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in ether or THF; 2. H₂O workup | 2-(1-Methyl-1H-indol-7-yl)ethanamine |

| Catalytic Hydrogenation (H₂) | H₂, Pd/C, PtO₂, or Raney Ni, solvent | 2-(1-Methyl-1H-indol-7-yl)ethanamine |

Nucleophilic Attack and Subsequent Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of various derivatives. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. This provides a route to synthesize ketones with the 2-(1-methyl-1H-indol-7-yl)methyl moiety attached to a carbonyl group.

Reactions Involving the Methylene (B1212753) Bridge (CH₂CN)

The methylene bridge in this compound is activated by the adjacent electron-withdrawing nitrile group, making the protons on this carbon acidic. This acidity allows for deprotonation by a base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes for acrylonitrile (B1666552) derivatives)

The activated methylene group readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, in a process known as the Knoevenagel condensation. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt.

The reaction of this compound with an aldehyde (R-CHO) in the presence of a base leads to the formation of a 2-(1-methyl-1H-indol-7-yl)-3-substituted-acrylonitrile derivative. This reaction proceeds through the formation of a carbanion at the methylene bridge, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated nitrile.

Formation of Acrylonitrile Derivatives

The Knoevenagel condensation is a powerful method for the synthesis of a wide array of acrylonitrile derivatives from this compound. By varying the aldehyde or ketone used in the reaction, a diverse library of compounds with different substituents at the β-position of the acrylonitrile moiety can be generated. These acrylonitrile derivatives are valuable intermediates in organic synthesis and have been explored for various applications.

| Reactant | Carbonyl Compound (R-CHO) | Base Catalyst | Product |

| This compound | Benzaldehyde | Piperidine | 2-(1-Methyl-1H-indol-7-yl)-3-phenylacrylonitrile |

| This compound | Formaldehyde (B43269) | Triethylamine | 2-(1-Methyl-1H-indol-7-yl)propenenitrile |

| This compound | Acetone | Ammonium acetate | 2-(1-Methyl-1H-indol-7-yl)-3-methylbut-2-enenitrile |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety is generally more reactive towards electrophiles than the benzene (B151609) ring. For most indoles, electrophilic substitution occurs preferentially at the C3-position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, the substitution pattern on the indole ring can significantly influence the regioselectivity of these reactions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. For indole derivatives, this reaction typically yields a 3-formylindole. It is anticipated that this compound analogues would undergo formylation at the C3-position to yield the corresponding 3-formyl derivatives.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions introduce acyl or alkyl groups onto an aromatic ring. With indoles, these reactions also favor the C3-position. For 1-methyl-7-cyanoindole analogues, acylation and alkylation are expected to proceed at the C3-position, leading to the formation of 3-acyl and 3-alkyl derivatives, respectively. The use of a Lewis acid catalyst is typically required for these transformations.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. Indoles readily undergo the Mannich reaction at the C3-position to furnish gramine (B1672134) derivatives. It is expected that this compound analogues would react with formaldehyde and a secondary amine to yield the corresponding 3-(dialkylaminomethyl) derivatives.

While the indole nucleus is generally unreactive towards nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups or through the formation of indolynes. Given the presence of the cyanomethyl group, nucleophilic substitution on the benzene ring of this compound analogues would likely require harsh conditions and is generally not a favored pathway for derivatization.

Cycloaddition and Heterocyclic Ring Annulation Reactions

The indole scaffold can participate in various cycloaddition and ring annulation reactions, providing access to complex polycyclic structures. These reactions can involve either the pyrrole or the benzene portion of the indole ring.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. The indole nucleus itself is not a typical diene or dienophile for this reaction under normal conditions. However, indole arynes, highly reactive intermediates, can undergo Diels-Alder reactions. For instance, indolynes generated from halo-indoles can react with dienes to form complex fused ring systems. The regioselectivity of such reactions would be influenced by the position of the aryne and the nature of the substituents on the indole ring.

1,3-Dipolar Cycloaddition: In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. The C2-C3 double bond of the indole ring can act as a dipolarophile. For example, azomethine ylides can react with the indole C2-C3 bond to generate pyrrolidino-fused indoles. The reactivity in these reactions would be influenced by the electronic nature of both the indole and the 1,3-dipole.

Heterocyclic Ring Annulation: Annulation reactions involve the construction of a new ring fused to the existing indole scaffold.

Synthesis of Pyridazino[4,5-b]indoles: A common strategy for the synthesis of pyridazino[4,5-b]indoles involves the cyclization of suitably substituted indole precursors. For example, indole-2,3-dicarboxylates or 3-formyl-2-carboxyindoles can react with hydrazine (B178648) to form the fused pyridazinone ring. While specific examples for 7-cyanomethyl substituted indoles are not readily available, it is plausible that functionalization of the C2 and C3 positions of this compound analogues could provide the necessary precursors for this annulation.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by an acid-catalyzed cyclization. A tryptamine analogue derived from this compound could potentially undergo this reaction. The electron-withdrawing nature of the cyanomethyl group at the 7-position might influence the ease of the electrophilic attack at the C3-position, potentially requiring stronger acidic conditions or more reactive carbonyl compounds.

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Characterization Methodologies Applicable to 2 1 Methyl 1h Indol 7 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

High-resolution ¹H (proton) and ¹³C NMR spectra provide foundational information for structural assignment. The chemical shift (δ) of a nucleus, reported in parts per million (ppm), is indicative of its electronic environment, while spin-spin coupling patterns reveal the number and proximity of neighboring nuclei.

For 2-(1-Methyl-1H-indol-7-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The N-methyl group (N-CH₃) would typically appear as a sharp singlet, as it has no adjacent protons to couple with. The methylene (B1212753) protons (-CH₂CN) would also be expected to produce a singlet. The protons on the indole (B1671886) ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and multiplicities would depend on their position on the ring and their coupling with adjacent protons. For instance, the protons at positions 4, 5, and 6 would likely appear as a system of coupled doublets or triplets.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would yield a distinct signal. Key expected signals include the N-methyl carbon, the methylene carbon, the nitrile carbon (C≡N), and the eight carbons of the indole ring system. The chemical shifts of these carbons are characteristic of their hybridization and chemical environment. For example, the nitrile carbon typically appears at a relatively low field (around 115-120 ppm), while the aromatic carbons resonate in the approximate range of 100-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.7 - 4.0 | Singlet (s) | N-CH₃ | ~30 - 35 |

| -CH₂CN | ~3.9 - 4.2 | Singlet (s) | -CH₂CN | ~15 - 20 |

| Indole H2, H3 | ~6.5 - 7.5 | Doublet (d) | Indole C2, C3 | ~100 - 130 |

| Indole H4, H5, H6 | ~7.0 - 7.8 | Doublet (d), Triplet (t) | Indole C4, C5, C6, C7 | ~110 - 130 |

| Indole C3a, C7a | ~125 - 140 | |||

| -C≡N | ~117 - 120 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. illinois.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A ¹H-¹H COSY spectrum of this compound would be instrumental in assigning the protons on the benzene (B151609) portion of the indole ring by showing cross-peaks between neighboring protons (e.g., H4-H5, H5-H6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignments of the N-CH₃, -CH₂CN, and each aromatic C-H group. illinois.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular skeleton. For this compound, HMBC could show correlations from the N-methyl protons to indole carbons C2 and C7a, and from the methylene protons to indole carbon C7 as well as the nitrile carbon, thereby confirming the position of the substituents on the indole ring. illinois.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. semanticscholar.org

High-Resolution Mass Spectrometry measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule. The molecular formula for this compound is C₁₁H₁₀N₂. HRMS analysis would provide an exact mass measurement that could confirm this formula, distinguishing it from any other combination of atoms that might have the same nominal mass. mdpi.com For example, the calculated exact mass of the [M+H]⁺ ion (C₁₁H₁₁N₂⁺) would be compared to the experimentally measured value to validate the elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. chemguide.co.uk

For this compound, the molecular ion (M⁺˙) would be subjected to collision-induced dissociation. The fragmentation pathways are governed by the formation of stable ions and neutral fragments. uni-saarland.de A plausible fragmentation pathway would involve the cleavage of the bond between the indole ring and the acetonitrile (B52724) side chain. This benzylic-type cleavage could result in the formation of a stable N-methyl-indol-7-yl-methyl cation or the loss of a cyanomethyl radical (•CH₂CN), providing key structural evidence. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. uobasrah.edu.iq

The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic band would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the region of 2260-2240 cm⁻¹. nist.gov Other important absorptions would include C-H stretching vibrations for the aromatic indole ring and the aliphatic methyl and methylene groups (typically in the 3100-2850 cm⁻¹ range) and C=C stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹). acs.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Indole) | Stretching | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | ~3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretching | ~2260 - 2240 | Medium, Sharp |

| Aromatic C=C (Indole) | Stretching | ~1600 - 1450 | Medium-Strong |

X-ray Crystallography for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is directed at a crystalline sample. The regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating, causing the X-rays to be scattered in a specific pattern of constructive interference. carleton.edu This diffraction pattern is recorded by a detector as the crystal is rotated, capturing data from all possible orientations. creative-biostructure.com

For indole structures, SC-XRD provides invaluable insights into their molecular architecture. The technique can precisely determine the planarity of the indole ring system and the orientation of its substituents. carleton.edu The resulting electron density map allows for the unambiguous assignment of atomic positions, leading to the accurate determination of bond lengths and angles. creative-biostructure.com This level of detail is crucial for confirming the chemical structure and understanding the steric and electronic effects of substituents on the indole core.

The process involves several key steps:

Crystal Growth: Obtaining a high-quality single crystal of the compound is the first and often most challenging step.

Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction data are collected on a detector.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final, accurate molecular structure. mdpi.com

The detailed structural model obtained from SC-XRD allows for a thorough analysis of both intramolecular and intermolecular features.

Intramolecular Torsion Angles: Torsion angles, which describe the rotation around a chemical bond, are critical in defining the conformation of a molecule. In the case of indole derivatives with flexible side chains, such as the acetonitrile group in this compound, the torsion angles reveal the preferred spatial arrangement of these substituents relative to the indole ring. For instance, in the related compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the carbonitrile group is significantly twisted away from the indole plane, with a measured torsion angle of 66.6 (2)°. nih.gov Similarly, in 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, this torsion angle is 70.7 (2)°. researchgate.net These values indicate a non-planar conformation in the solid state, which can be influenced by steric hindrance and electronic interactions within the molecule.

Interactive Data Table: Torsion Angles in Indole Acetonitrile Derivatives

| Compound | Torsion Angle (°C) | Reference |

| 2-(7-Methyl-1H-indol-3-yl)acetonitrile | 66.6 (2) | nih.gov |

| 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | 70.7 (2) | researchgate.net |

Intermolecular Interactions: The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. desy.de These interactions are fundamental to understanding the physical properties of the solid material. X-ray crystallography allows for the precise measurement of the distances and angles of these interactions.

Hydrogen Bonding: In indole derivatives that contain hydrogen bond donors (like the N-H group in an unsubstituted indole) and acceptors (like the nitrogen of the acetonitrile group), hydrogen bonds can play a significant role in the crystal packing. mdpi.com For example, in the crystal structure of 2-(7-Methyl-1H-indol-3-yl)acetonitrile, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov Similarly, 2-(4-Chloro-1H-indol-3-yl)acetonitrile also exhibits N—H···N hydrogen bonds that form molecular chains. nih.gov In this compound, the indole nitrogen is methylated, precluding it from acting as a hydrogen bond donor. However, the acetonitrile nitrogen can still act as a hydrogen bond acceptor if other suitable donors are present in the crystal structure or in a co-crystal.

Interactive Data Table: Intermolecular Interactions in Indole Derivatives

| Compound | Interaction Type | Description | Reference |

| 2-(7-Methyl-1H-indol-3-yl)acetonitrile | N—H···N | Molecules linked into C(7) chains. | nih.gov |

| 2-(4-Chloro-1H-indol-3-yl)acetonitrile | N—H···N | Molecules linked into C(7) chains. | nih.gov |

| Indole | N—H···π | Strongest interactions in the crystal structure. | acs.org |

| 5-Nitroindole | N—H···O | Molecules stabilized through hydrogen bonds. | acs.org |

Exploration of Scientific Applications for 2 1 Methyl 1h Indol 7 Yl Acetonitrile and Its Analogues

Role as Synthetic Intermediates in Organic Synthesis

Indole (B1671886) acetonitrile (B52724) derivatives serve as valuable intermediates in the construction of more complex molecular architectures. The nitrile group and the indole core provide multiple reaction sites for elaboration, making these compounds versatile building blocks in synthetic chemistry.

Analogues of 2-(1-Methyl-1H-indol-7-yl)acetonitrile, such as 2-(1H-indol-3-yl)acetonitrile, have been utilized as core components in the synthesis of novel fluorophores. researchgate.net These compounds are designed with a donor-π-acceptor (D-π-A) architecture, where the indole moiety often acts as the electron donor. By incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine (B92270), or triphenylamine groups, chemists can systematically tune the optical and electronic properties of the resulting materials. researchgate.net The charge injection ability and the energy band gap of these materials can be modified through strategic substitution on the indole ring, which is crucial for their application in organic electronics. researchgate.net

The indole acetonitrile scaffold is a key intermediate for synthesizing a range of heterocyclic compounds. For instance, derivatives of 1H-indole-2-acetic acid, which can be derived from the corresponding acetonitriles, are important components of naturally occurring alkaloids and have been used as key intermediates in the total synthesis of various natural products and pharmaceutical agents. mdpi.comnih.gov Efficient synthetic protocols have been developed for the preparation of 2-(1H-indol-2-yl)acetonitriles from 3-(2-nitroethyl)-1H-indoles, showcasing their accessibility and utility in synthetic schemes. mdpi.comnih.gov These methods allow for the creation of focused libraries of nitrile compounds for further investigation. mdpi.com

Potential in Advanced Materials Science

The unique photophysical properties of indole acetonitrile analogues make them promising candidates for applications in advanced materials, particularly in the field of optoelectronics.

Fluorophores based on the 2-(1H-indol-3-yl)acetonitrile structure have been successfully employed in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net These materials have demonstrated electroluminescence, a critical property for OLED applications. For example, single-layer devices have been constructed using these indole-based fluorophores as the emissive layer. researchgate.net The performance of these devices highlights the potential of indole acetonitrile derivatives in developing new materials for lighting and display technologies. researchgate.net

Below is a table summarizing the performance of two OLEDs based on 2-(1H-indol-3-yl)acetonitrile fluorophores, TIN and T2IN. researchgate.net

| Device | Turn-on Voltage (V) | Maximum Brightness (cd m⁻²) | Maximum Current Efficiency (cd A⁻¹) | Maximum Power Efficiency (lm W⁻¹) |

| TIN | 6.5 | 110 | 0.34 | 0.10 |

| T2IN | 6.5 | 133 | 0.73 | 0.28 |

This table presents data for OLEDs fabricated with a device structure of ITO/PEDOT:PSS/emissive layer/LiF/Al. researchgate.net

Indole acetonitrile derivatives are excellent platforms for creating donor-acceptor (D-A) fluorophores. nih.gov In this molecular design, the electron-rich indole ring serves as the donor, while the acetonitrile group or another attached moiety can act as the acceptor, connected via a π-conjugated spacer. researchgate.netnih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the unique photophysical properties of these molecules. nih.gov

Theoretical studies using Density Functional Theory (DFT) have shown that in such systems, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the donor part (the indole ring), while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the entire molecule. researchgate.net This separation of electron density in the excited state is a hallmark of D-A fluorophores. The ability to tune the HOMO and LUMO energy levels through chemical modification allows for the rational design of materials with specific absorption and emission characteristics, making them suitable for various applications in sensing and optoelectronics. researchgate.net

Research on Molecular Mechanisms of Biological Activity

The indole scaffold is a well-established pharmacophore, present in numerous biologically active compounds. rsc.org While specific research on the molecular mechanisms of this compound is limited, studies on its analogues and the broader class of indole derivatives provide insights into their potential biological roles.

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. rsc.orgmdpi.com For example, perophoramidine, a complex alkaloid containing an indole moiety, has been shown to be cytotoxic against the HCT116 colon cancer cell line. rsc.org In the plant kingdom, indol-3-acetonitrile is a naturally occurring compound that arises from the hydrolysis of indole glucosinolates. researchgate.net This process is a part of the plant's defense mechanism against herbivores and pathogens. researchgate.net

The biological activity of these compounds is intrinsically linked to their chemical structure, which allows them to interact with various biological macromolecules such as enzymes and receptors. The investigation into the biological properties of newly synthesized libraries of 2-(1H-indol-2-yl)acetonitriles is currently in progress, which may reveal specific molecular targets and mechanisms of action for this class of compounds. mdpi.com

Investigation of Cellular and Subcellular Interactions (e.g., with neuroblastoma cells)

The interaction of indoleacetonitrile analogues with cancer cell lines, including neuroblastoma, has been a subject of scientific inquiry. A study focusing on Indole-3-acetonitrile (B3204565) (IAN), an analogue of this compound, explored its effects on the SH-SY5Y human neuroblastoma cell line. The research revealed that at high concentrations, IAN was capable of reducing the cellular viability of these cells nih.govnih.gov.

Further investigation into the compound's mechanism involved examining its combined effects with amino acid precursors of key neurotransmitters. When IAN was administered to SH-SY5Y cells along with tryptophan or tyrosine—precursors to the serotonin and dopamine pathways, respectively—a decrease in cell viability was observed for both combinations nih.govnih.gov. This finding suggests that IAN may exert some influence on the serotonin and dopamine pathways within neuroblastoma cells nih.govnih.gov. While this preliminary study indicates an interaction between IAN and neuroblastoma cells, it underscores the need for more in-depth exploration to fully understand the subcellular mechanisms at play nih.gov.

Modulation of Biochemical Pathways (in vitro studies, e.g., enzyme inhibition)

Indoleacetonitrile and its derivatives have demonstrated the ability to modulate various biochemical pathways in in vitro settings. For instance, 3-indoleacetonitrile has been shown to possess broad-spectrum antiviral activity by promoting the host's interferon signaling pathway nih.gov. Mechanistically, it was found to inhibit autophagic flux and induce an increase in mitochondrial antiviral-signaling (MAVS) protein levels nih.gov.

The indole scaffold is a recurring motif in molecules known for enzyme inhibition. The indole derivative isatin, for example, is a known inhibitor of monoamine oxidase B (MAO B) nih.gov. Furthermore, indole-2-carboxamide derivatives have been extensively studied as inhibitors of the human liver glycogen phosphorylase (HLGP) enzyme nih.gov. The presence of a carboxamide moiety in these indole derivatives facilitates the formation of hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity nih.gov. These examples highlight the potential of the indole core structure, shared by this compound, to serve as a foundation for designing potent and specific enzyme inhibitors that can modulate critical biochemical pathways.

Studies on Antimicrobial Action Mechanisms (e.g., inhibition of biofilm formation, activity against specific pathogens)

A significant area of research for indoleacetonitrile analogues is their antimicrobial and antibiofilm activity against a range of clinically relevant pathogens. The plant auxin 3-indolylacetonitrile (IAN) has been found to inhibit biofilm formation in both Escherichia coli O157:H7 and Pseudomonas aeruginosa without affecting their growth nih.gov. In another study, IAN was also shown to attenuate biofilm formation in the multidrug-resistant pathogen Acinetobacter baumannii researchgate.net.

The mechanisms underlying these antibiofilm properties are multifaceted. In A. baumannii, IAN was found to inhibit the synthesis of the quorum-sensing signal 3-OH-C12-HSL by downregulating the expression of the abaI autoinducer synthase gene researchgate.net. For E. coli O157:H7, the inhibition of biofilm formation appears to be caused by a reduction in curli formation and an induction of indole production nih.gov. In P. aeruginosa, IAN not only inhibits biofilm but also decreases the production of several virulence factors, including pyocyanin and pyoverdine nih.gov. Studies have also demonstrated the efficacy of 3-indole acetonitrile in inhibiting biofilms formed by clinical isolates of Staphylococcus epidermidis nih.gov.

Analogues beyond IAN have also shown significant antimicrobial potential. A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were evaluated for their antimicrobial activity, with 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) emerging as a particularly potent agent, making it a lead structure for further development mdpi.comnih.gov. Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated high activity against staphylococci (including MRSA) and Candida albicans, exhibiting excellent antibiofilm capabilities by both inhibiting biofilm formation and killing cells within mature biofilms mdpi.com. Molecular docking analyses for these benzimidazole derivatives suggested that their antibacterial action may involve the inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases mdpi.com.

| Compound/Analogue | Target Pathogen(s) | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| 3-Indoleacetonitrile (IAN) | Acinetobacter baumannii | Inhibition of biofilm formation researchgate.net | Downregulation of abaI gene, inhibiting quorum sensing researchgate.net |

| 3-Indoleacetonitrile (IAN) | Escherichia coli O157:H7 | Inhibition of biofilm formation nih.gov | Reduction of curli formation; induction of indole production nih.gov |

| 3-Indoleacetonitrile (IAN) | Pseudomonas aeruginosa | Inhibition of biofilm formation; decreased virulence factor production nih.gov | Repression of virulence-related and motility-related genes nih.gov |

| 3-Indoleacetonitrile (IAN) | Staphylococcus epidermidis | Inhibition of biofilm formation nih.gov | Not specified |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity mdpi.comnih.gov | Not specified |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (incl. MRSA), Candida albicans | High antimicrobial and antibiofilm activity mdpi.com | Potential inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases mdpi.com |

Elucidation of Molecular Targets in Anticancer Research (e.g., kinase inhibition)

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives targeting key molecules in cancer progression. Analogues of this compound have been investigated for their potential to inhibit cancer cell growth by interacting with specific molecular targets. Research has shown that indole derivatives can exert their anticancer effects by inhibiting tubulin polymerization or the activity of various tyrosine kinases, such as Akt, EGFR, and ALK acs.org. For example, the FDA-approved drug dacomitinib is an indole derivative that functions by blocking the activity of the epidermal growth factor receptor (EGFR) nih.gov.

A study on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives identified several compounds with significant growth inhibition potency against a panel of approximately 60 human tumor cell lines nih.govnih.gov. One prominent compound, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, demonstrated remarkable activity and high potency against cell lines from diverse cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer nih.govnih.gov.

Further research into the molecular targets of indole-based compounds has pointed towards kinase inhibition and interference with microtubule dynamics. Some indole derivatives have been identified as potent inhibitors of Pim kinase, a family of serine/threonine kinases often overexpressed in various cancers nih.gov. Other heteroaryl-acrylonitriles bearing benzimidazole or benzotriazole fragments have been shown to exert antiproliferative effects by interacting with tubulin at the colchicine-binding site, thereby disrupting microtubule formation, a critical process for cell division nih.gov. This body of evidence supports the continued exploration of indoleacetonitrile analogues as a source of novel anticancer agents targeting well-defined molecular pathways.

| Compound | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) nih.gov | Leukemia (HL-60(TB)) | GI₅₀ | 0.0244 - 5.06 |

| Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ | 0.0244 - 5.06 | |

| Colon Cancer (COLO 205) | GI₅₀ | 0.0244 - 5.06 | |

| CNS Cancer (SNB-75) | GI₅₀ | 0.0244 - 5.06 | |

| Ovarian Cancer (OVCAR-3) | GI₅₀ | 0.0244 - 5.06 | |

| Breast Cancer (MDA-MB-468) | GI₅₀ | 0.0244 - 5.06 |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights that guide the rational design of more potent and selective therapeutic agents. For indole derivatives, SAR studies have been instrumental in optimizing their biological activities. These studies systematically alter the chemical structure of a lead compound and evaluate how these modifications affect its pharmacological properties.

For instance, in the development of 2-(1H-indol-2-yl)-3-acrylonitriles as anticancer agents, researchers explored the impact of N-substitution on the indole ring. This line of inquiry was based on previous reports that the introduction of an alkyl or aryl group at the N1 position of related benzimidazole-derived acrylonitriles led to promising antiproliferative agents nih.gov. This suggests that modifications at the N1 position of the indole core are a key area for optimization.

SAR studies on indole-based HIV-1 fusion inhibitors have also provided valuable data. By synthesizing and testing various isomeric forms and alternative substituents, researchers were able to gauge the effect of compound size and the positioning of functional groups on antiviral potency nih.gov. These studies revealed that specific linkages, such as a 6–6′ link between two indole moieties, resulted in compounds with submicromolar activity nih.gov. Similarly, for indole 2- and 3-carboxamide derivatives acting as enzyme inhibitors, SAR has established the essential role of the carboxamide moiety for their inhibitory activity nih.gov. By understanding which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency or selectivity, SAR studies enable the targeted design of superior drug candidates based on the indoleacetonitrile scaffold.

Q & A

Q. Table 1: Example Optimization Parameters

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O (1%) | CH₂Cl₂ | 25 | 62 |

| BF₃·Et₂O (5%) | Cyclohexane | 40 | 78 |

| None | DMF | 80 | <10 |

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy: Analyze the indole C7 substitution pattern via ¹H NMR (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (nitrile signal at ~δ 115–120 ppm).

- IR spectroscopy: Confirm the nitrile group via a sharp absorption band at ~2240 cm⁻¹.

- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) for purity assessment .

Advanced: What challenges arise in resolving the crystal structure of this compound via X-ray crystallography?

Answer:

Crystallization challenges include:

- Weak diffraction: Due to flexible side chains or solvent inclusion. Use slow evaporation in acetonitrile/toluene mixtures.

- Disorder: The methyl group on the indole nitrogen may require anisotropic refinement.

Q. Table 2: Crystallographic Data Comparison

| Compound | Space Group | R-factor | Refinement Software |

|---|---|---|---|

| 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | P2₁/c | 0.088 | SHELXL-97 |

| 2-(7-Methyl-1H-indol-3-yl)acetonitrile | P1̄ | 0.112 | SHELXTL |

Methodological Tips:

- Use SHELXL for high-resolution data refinement, applying TWIN and BASF commands for twinned crystals .

- Validate H-atom positions using riding models or DFT-calculated geometries.

Advanced: How can computational methods resolve contradictions in experimental data (e.g., bond lengths vs. DFT predictions)?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to compare with X-ray bond lengths. For example, the C≡N bond length in acetonitrile derivatives typically ranges from 1.14–1.16 Å experimentally but may deviate by ±0.02 Å in gas-phase calculations.

- Energy frameworks: Analyze intermolecular interactions (e.g., π-stacking in indole rings) using CrystalExplorer to rationalize packing discrepancies .

Advanced: What mechanistic insights exist for the reactivity of the nitrile group in this compound?

Answer:

The nitrile group can participate in:

- Nucleophilic additions: Hydrolysis to carboxylic acids under acidic conditions (H₂SO₄, 100°C).

- Cyclization reactions: Formation of tetrazoles via [2+3] cycloaddition with NaN₃ under Cu(I) catalysis.

Experimental Design Example:

- Step 1: React this compound (1 eq) with NaN₃ (2 eq) and CuI (10 mol%) in DMF at 120°C for 12 h.

- Step 2: Monitor conversion via TLC (silica gel, EtOAc/hexane 1:1).

Advanced: How to address low reproducibility in synthetic yields across laboratories?

Answer:

- Control variables: Document moisture levels (use molecular sieves), catalyst purity, and stirring rates.

- Statistical analysis: Apply a Design of Experiments (DoE) approach to identify critical factors (e.g., reaction time > catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.